Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime
Description
Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime is a structurally complex acetophenone derivative featuring three distinct functional groups:
- Azido group (-N₃) at the 2-position of the acetophenone ring, conferring reactivity for applications like click chemistry or bioconjugation.
- Oxime group (=N-O-) replacing the ketone oxygen, a motif known for metal coordination and bioactivity.
Properties
CAS No. |
97805-04-4 |
|---|---|
Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
[(E)-(2-azido-1-phenylethylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C10H11N5O2/c1-12-10(16)17-14-9(7-13-15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,16)/b14-9- |
InChI Key |
ZYTNPMGTHDGSSS-ZROIWOOFSA-N |
Isomeric SMILES |
CNC(=O)O/N=C(/CN=[N+]=[N-])\C1=CC=CC=C1 |
Canonical SMILES |
CNC(=O)ON=C(CN=[N+]=[N-])C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETOPHENONE,2-AZIDO-,O-(METHYLCARBAMOYL)OXIME typically involves the following steps:
Formation of 2-Azidoacetophenone: This can be achieved by reacting acetophenone with sodium azide in the presence of a suitable catalyst.
Oximation: The 2-azidoacetophenone is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Methylcarbamoylation: Finally, the oxime derivative is reacted with methyl isocyanate to introduce the methylcarbamoyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding nitro or carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of heterocyclic compounds .
- Employed in multicomponent reactions to form complex organic molecules .
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique functional groups .
- Investigated for its antimicrobial and antifungal properties .
Industry:
Mechanism of Action
The mechanism of action of ACETOPHENONE,2-AZIDO-,O-(METHYLCARBAMOYL)OXIME involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings . The oxime and methylcarbamoyl groups can interact with biological targets, potentially inhibiting enzymes or interacting with cellular components .
Comparison with Similar Compounds
Acetophenone Oxime (CAS 613-91-2)
- Structure: Simplest oxime derivative of acetophenone, lacking the azido and carbamoyl groups.
- Synthesis: Produced via reaction of acetophenone with hydroxylamine hydrochloride under basic conditions .
- Applications :
- Safety : Classified as irritant (skin/eyes) and hazardous if ingested; requires stringent handling protocols .
Halogenated Acetophenone Derivatives
- Examples: 2-chloroacetophenone, 4-bromoacetophenone.
- Bioactivity: Antagonists of human adenosine A3 receptors (IC₅₀ ~10 nM for thiazole derivatives) . Broad-spectrum antifungal/antibacterial activity (MIC range: 5–100 µg/mL) .
- Applications : Herbicides, intermediates for heterocyclic compounds (e.g., 1,3-thiazoles) .
Contrast with Target Compound : Halogens improve electrophilicity and binding to biological targets, whereas the azido group enables photochemical or catalytic modifications. The carbamate ester in the target compound may mimic pesticidal carbamates like oxamyl .
Carbamate-Linked Oxime Derivatives
Hydroxylated Acetophenones (e.g., Paeonol)
- Structure: 2-hydroxy-4-methoxy acetophenone.
- Metabolism : Rapidly sulfated and excreted in urine, indicating high metabolic lability .
- Bioactivity : Antimutagenic in Salmonella typhimurium assays .
Contrast with Target Compound : The azido and carbamoyl groups likely reduce metabolic clearance compared to hydroxylated analogs, extending half-life for therapeutic or agrochemical use.
Data Table: Key Properties of Acetophenone Derivatives
Biological Activity
Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N5O2. The compound features an azido group and an oxime functional group, which are critical for its biological activity.
Anticancer Properties
Research indicates that oxime derivatives, including acetophenone oximes, exhibit promising anticancer properties. These compounds can inhibit various kinases involved in cancer progression:
- Cyclin-dependent kinases (CDKs) : Oximes have been shown to inhibit CDK activity, which is crucial for cell cycle regulation. For instance, certain oxime derivatives have demonstrated IC50 values in the nanomolar range against CDK2, suggesting potent anticancer effects .
- FLT3 kinase : Acetophenone oximes may also target FLT3, a kinase implicated in acute myeloid leukemia (AML). Inhibition of FLT3 has shown efficacy in treating AML with activating mutations .
Antimicrobial Activity
Acetophenone derivatives have been studied for their antimicrobial properties. For example, certain acetophenones demonstrated significant inhibitory effects against bacterial strains and fungi, suggesting potential applications as antimicrobial agents .
Anti-inflammatory Effects
Oximes are noted for their anti-inflammatory properties. Studies have indicated that acetophenone oximes can modulate inflammatory pathways and cytokine production, making them candidates for further investigation in inflammatory diseases .
The mechanisms by which acetophenone oximes exert their biological effects include:
- Enzyme Inhibition : These compounds can inhibit key enzymes involved in cancer cell proliferation and survival.
- Signal Transduction Interference : By affecting various signaling pathways, acetophenone oximes can alter the cellular response to growth factors and cytokines.
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through the activation of apoptotic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | CDK inhibition | |
| Antimicrobial | Bacterial and fungal inhibition | |
| Anti-inflammatory | Cytokine modulation |
Case Study: Inhibition of FLT3 Kinase
A study highlighted the effectiveness of an acetophenone oxime derivative in inhibiting FLT3 kinase activity with an IC50 value of 7.89 nM. This compound also inhibited downstream signaling pathways involved in cell proliferation and survival in AML cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
